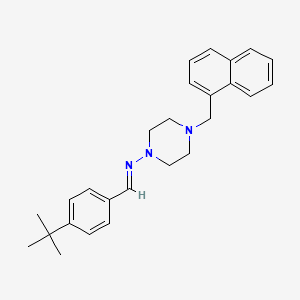

N-(4-叔丁基亚苄基)-4-(1-萘甲基)-1-哌嗪胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"N-(4-tert-butylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine" is a compound of interest in the field of organic chemistry, particularly in the synthesis of piperazine derivatives and their potential biological activities. Piperazine derivatives are widely studied for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic addition reactions, condensation, and functional group transformations. A typical method for synthesizing such compounds includes the condensation reaction between carbamimide and aromatic acids in the presence of carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. This method is characterized by its efficiency in forming the piperazine framework with desired substituents (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

X-ray diffraction (XRD) studies play a crucial role in confirming the molecular structure of synthesized piperazine derivatives. These studies reveal the crystalline structure, including the arrangement of atoms and intermolecular interactions, which are essential for understanding the compound's chemical behavior and biological activity. The molecular structure of these compounds often features weak C‒H···O interactions and aromatic π–π stacking, contributing to their stability and reactivity (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic substitutions and reactions with organometallic reagents, which allow for further functionalization of the molecule. These reactions are pivotal for exploring the chemical space around the piperazine core and for the development of new compounds with potential biological activities (Jiang et al., 2005).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. XRD studies provide valuable insights into the compound's crystalline structure, which is directly related to its physical properties. Understanding these properties is essential for the compound's formulation and application in various fields (Mamat et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of piperazine derivatives are determined by their molecular structure and functional groups. Studies on the synthesis and modification of piperazine derivatives reveal the influence of substituents on the compound's chemical behavior, including its reactivity towards nucleophilic and electrophilic agents, and its potential as a ligand in forming complexes with metals (Mohanty et al., 2008).

科学研究应用

合成与螯合剂

一项研究描述了大环四胺的合成,在进一步改性(包括烷基化和异硫氰酸酯衍生物的制备)后,可产生双功能聚(氨基羧酸盐)螯合剂。这些试剂在药物化学和生物偶联技术中具有潜在应用 (McMurry 等人,1992)。

柴油稳定剂

对生态清洁柴油稳定性的研究利用了多种添加剂的组合,包括 N-(4-叔丁基亚苄基)-4-(1-萘甲基)-1-哌嗪胺衍生物。当这些化合物与金属钝化剂一起使用时,显示出增强燃料稳定性的效果 (Koshelev 等人,1996)。

晶体学与生物学评估

另一项研究涉及哌嗪衍生物的合成及其通过各种光谱方法和单晶 X 射线衍射的表征。该化合物表现出中等的生物活性,包括抗菌和驱虫效果,表明其在药物研究中的潜力 (Sanjeevarayappa 等人,2015)。

抗疟疾剂

哌嗪衍生物已被研究其抗疟疾活性。活性和非活性叔丁基取代哌嗪衍生物的结构研究提供了对抗疟疾功效至关重要的分子特征的见解 (Cunico 等人,2009)。

不对称合成

不对称合成 α-支链 2-哌嗪基苄胺的研究,该化合物可用于药物开发,证明了 N-(4-叔丁基亚苄基)-4-(1-萘甲基)-1-哌嗪胺衍生物在生产非对映异构体富集化合物中的效用 (Jiang 等人,2005)。

属性

IUPAC Name |

(E)-1-(4-tert-butylphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3/c1-26(2,3)24-13-11-21(12-14-24)19-27-29-17-15-28(16-18-29)20-23-9-6-8-22-7-4-5-10-25(22)23/h4-14,19H,15-18,20H2,1-3H3/b27-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTJARDNAKLKCS-ZXVVBBHZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Tert-butylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)

![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5558841.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)

![1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)

![2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5558877.png)

![5-[(3-hydroxy-3-piperidinyl)methyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide dihydrochloride](/img/structure/B5558883.png)

![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)

![2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5558893.png)

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)

![N-9H-fluoren-9-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558930.png)